molecular formula C14H16N2O2S B2828207 N-[1-(furan-2-yl)propan-2-yl]-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1235223-91-2

N-[1-(furan-2-yl)propan-2-yl]-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No. B2828207
CAS RN: 1235223-91-2
M. Wt: 276.35
InChI Key: BJNMVILFDSDSBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol could give a furan-pyridine carboxamide . Further reactions could introduce the methylsulfanyl and propyl groups .

Scientific Research Applications

Synthesis and Reactivity

Research on compounds with structural elements related to N-[1-(furan-2-yl)propan-2-yl]-2-(methylsulfanyl)pyridine-3-carboxamide has focused on their synthesis and the reactivity of furan and pyridine derivatives. For instance, El’chaninov et al. (2017) detailed the synthesis of N-(Quinolin-6-yl)furan-2-carboxamide and its subsequent transformation into N-(quinolin-6-yl)furan-2-carbothioamide, showcasing electrophilic substitution reactions such as nitration, bromination, formylation, and acylation (El’chaninov & Aleksandrov, 2017). Similarly, Aleksandrov and El’chaninov (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide, highlighting the versatility of furan compounds in organic synthesis (Aleksandrov & El’chaninov, 2017).

Applications in Drug Discovery

The structure of this compound is reminiscent of compounds explored for their pharmacological potential. Ismail et al. (2004) explored dicationic imidazo[1,2-a]pyridines for their antiprotozoal activity, indicating the therapeutic potential of furan-containing compounds (Ismail et al., 2004). Such compounds have shown promise in targeting diseases like trypanosomiasis and malaria, demonstrating the relevance of furan derivatives in medicinal chemistry.

Material Science Applications

Furan derivatives are also being investigated for their applications in material science. Panja et al. (2018) discussed the design and synthesis of pyrrole and furan-based pyridine/pyridinium bisamides, aiming to establish new supramolecular gelators. These compounds have potential applications in selective sensing and drug release, illustrating the broad utility of furan derivatives in creating functional materials (Panja, Ghosh, & Ghosh, 2018).

properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-10(9-11-5-4-8-18-11)16-13(17)12-6-3-7-15-14(12)19-2/h3-8,10H,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNMVILFDSDSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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